

# NICE-3 gene expression in normal human tissues

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An In-Depth Technical Guide to NICE-3 (C1orf43) Gene Expression in Normal Human Tissues

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The NICE-3 gene, officially known as Chromosome 1 Open Reading Frame 43 (C1orf43) and also referred to as LTAP1, is a protein-coding gene located on human chromosome 1.[1] Initially identified from a keratinocyte cDNA library as a member of the epidermal differentiation complex (EDC), NICE-3 has been implicated in several critical cellular processes.[2] Its protein product is localized to the Golgi apparatus and mitochondria and is known to be a general regulator of phagocytosis, essential for the uptake of Gram-negative bacteria by macrophages. [1][2][3]

While NICE-3 has been studied for its oncogenic role in hepatocellular carcinoma and lung adenocarcinoma—where it promotes cell proliferation and positively regulates the AKT/mTORC1 signaling pathway—understanding its basal expression and function in normal physiological states is crucial for contextualizing its role in disease.[2] This technical guide provides a comprehensive overview of NICE-3 expression across a range of normal human tissues, details the key experimental protocols used for its study, and visualizes its associated signaling pathway and experimental workflows.

## NICE-3 (C1orf43) Expression in Normal Human Tissues

The NICE-3 gene exhibits ubiquitous cytoplasmic expression across most human tissues, indicating a potential housekeeping or broadly necessary function.<sup>[4][5]</sup> Analysis of RNA sequencing data from consortia such as the Genotype-Tissue Expression (GTEx) project, the Human Protein Atlas (HPA), and Functional Annotation of the Mammalian Genome (FANTOM5) confirms low tissue specificity.<sup>[3][4][6][7]</sup>

The following table summarizes the relative mRNA expression levels of NICE-3 (C1orf43) in various non-diseased human tissues based on a consensus of transcriptomics data.

Tissue Category	Tissue	Relative mRNA Expression Level
Brain/Nervous	Cerebral Cortex	Medium
Cerebellum	Medium	
Hippocampus	Medium	
Basal Ganglia	Medium	
Cardiovascular	Heart Muscle	Medium
Adipose Tissue	High	Medium
Endocrine	Adrenal Gland	
Pancreas	Medium	
Thyroid Gland	High	
Pituitary Gland	High	High
Gastrointestinal	Esophagus	
Stomach	Medium	
Small Intestine	Medium	
Colon	Medium	Medium
Liver	Medium	
Gallbladder	Medium	
Hematopoietic/Immune	Bone Marrow	
Lymph Node	Medium	High
Spleen	Medium	
Tonsil	High	
Integumentary	Skin	
Musculoskeletal	Skeletal Muscle	Low
Renal/Urinary	Kidney	Medium

Urinary Bladder	Medium	
Reproductive	Testis	High
Ovary	Medium	
Uterus	Medium	
Prostate	High	
Respiratory	Lung	Medium
Bronchus	Medium	

Expression Levels are qualitatively summarized from graphical data presented by the Human Protein Atlas, which integrates data from HPA, GTEx, and FANTOM5.[4][5]

## Experimental Protocols

The analysis of NICE-3 gene expression and its functional consequences relies on standard molecular biology techniques. Below are detailed methodologies for two key experimental approaches.

### Quantification of NICE-3 mRNA Expression via RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method used to measure mRNA levels.[2][8]

Objective: To quantify the relative abundance of NICE-3 mRNA in a given tissue or cell sample compared to a reference sample and a housekeeping gene.

Methodology:

- RNA Extraction:
  - Homogenize fresh or frozen tissue samples (~50-100 mg) or cultured cells ( $\sim 0.5 \times 10^7$ ) using a reagent like TRIzol.[9]
  - Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.[9]

- Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.
- Assess RNA quality and integrity using a spectrophotometer (for A260/A280 purity ratios) and gel electrophoresis. To prevent genomic DNA amplification, samples can be treated with DNase.[10]
- Reverse Transcription (cDNA Synthesis):
  - In an RNase-free tube, combine 1-2 µg of total RNA with primers (oligo(dT)s, random hexamers, or gene-specific primers), dNTPs, and RNase-free water.[11]
  - Denature RNA secondary structures by incubating at 65-70°C for 5-10 minutes, followed by chilling on ice.[8]
  - Add a master mix containing reverse transcriptase (e.g., M-MLV), reaction buffer, and an RNase inhibitor.
  - Incubate the reaction at the enzyme's optimal temperature (e.g., 42-45°C) for 30-60 minutes to synthesize the first-strand cDNA.[9][11]
  - Terminate the reaction by heat inactivation at 85°C for 5 minutes.[11] The resulting cDNA can be stored at -20°C.
- Quantitative PCR (qPCR):
  - Prepare a qPCR master mix containing SYBR Green I dye, Taq DNA polymerase, dNTPs, and reaction buffer.[9]
  - Add NICE-3 specific forward and reverse primers and the diluted cDNA template to the master mix. Primers should ideally span an exon-exon junction to avoid amplifying any contaminating genomic DNA.[10]
  - Set up triplicate reactions for each sample, including a no-template control (NTC) and a no-reverse-transcriptase control (-RT).[10]
  - Perform the qPCR reaction in a specialized thermocycler with fluorescence detection. A typical two-step protocol includes an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.[9]

- Data Analysis:
  - The cycle threshold (Ct) value is determined for each reaction. Low Ct values indicate high target abundance.[\[8\]](#)
  - Calculate the relative expression of NICE-3 using the  $\Delta\Delta\text{Ct}$  method. Normalize the Ct value of NICE-3 to that of a stable housekeeping gene (e.g., GAPDH, ACTB) for each sample ( $\Delta\text{Ct} = \text{Ct}_{\text{NICE-3}} - \text{Ct}_{\text{housekeeping}}$ ).
  - Further normalize the experimental sample's  $\Delta\text{Ct}$  to the control sample's  $\Delta\text{Ct}$  ( $\Delta\Delta\text{Ct} = \Delta\text{Ct}_{\text{experimental}} - \Delta\text{Ct}_{\text{control}}$ ).
  - The fold change in expression is calculated as  $2^{-\Delta\Delta\text{Ct}}$ .

## Functional Analysis via siRNA Knockdown and Western Blot

To investigate the function of NICE-3, its expression can be silenced using small interfering RNA (siRNA), and the downstream effects on protein pathways can be assessed by Western Blot.[\[12\]](#)[\[13\]](#)

Objective: To knock down NICE-3 expression and measure changes in the phosphorylation status of key proteins in the AKT/mTORC1 pathway.

Methodology:

- siRNA Transfection:
  - Culture human cells (e.g., A549, H1975 lung adenocarcinoma cells) in 6-well plates to ~70% confluency.
  - Prepare two sets of tubes: one with NICE-3-targeting siRNA and another with a non-targeting control siRNA, each diluted in an appropriate transfection medium (e.g., Opti-MEM).
  - In separate tubes, dilute a lipid-based transfection reagent (e.g., Lipofectamine).

- Combine the diluted siRNA and transfection reagent, incubate for 20-30 minutes to allow complex formation, and add the mixture to the cells.
- Incubate the cells for 48-72 hours to allow for effective gene knockdown.[\[13\]](#)[\[14\]](#)
- Protein Extraction (Lysis):
  - After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
  - Lyse the cells by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, aprotinin).[\[15\]](#)
  - Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 x g) at 4°C to pellet cell debris.
  - Collect the supernatant containing the total protein extract. Determine protein concentration using a standard assay (e.g., BCA or Bradford).
- SDS-PAGE and Western Blotting:
  - Denature protein samples by boiling in Laemmli buffer.
  - Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  - Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
  - Incubate the membrane overnight at 4°C with primary antibodies targeting NICE-3 (to confirm knockdown), total AKT, phosphorylated AKT (p-AKT), total p70S6K, and phosphorylated p70S6K (p-p70S6K).[\[14\]](#) Use an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal loading.
  - Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

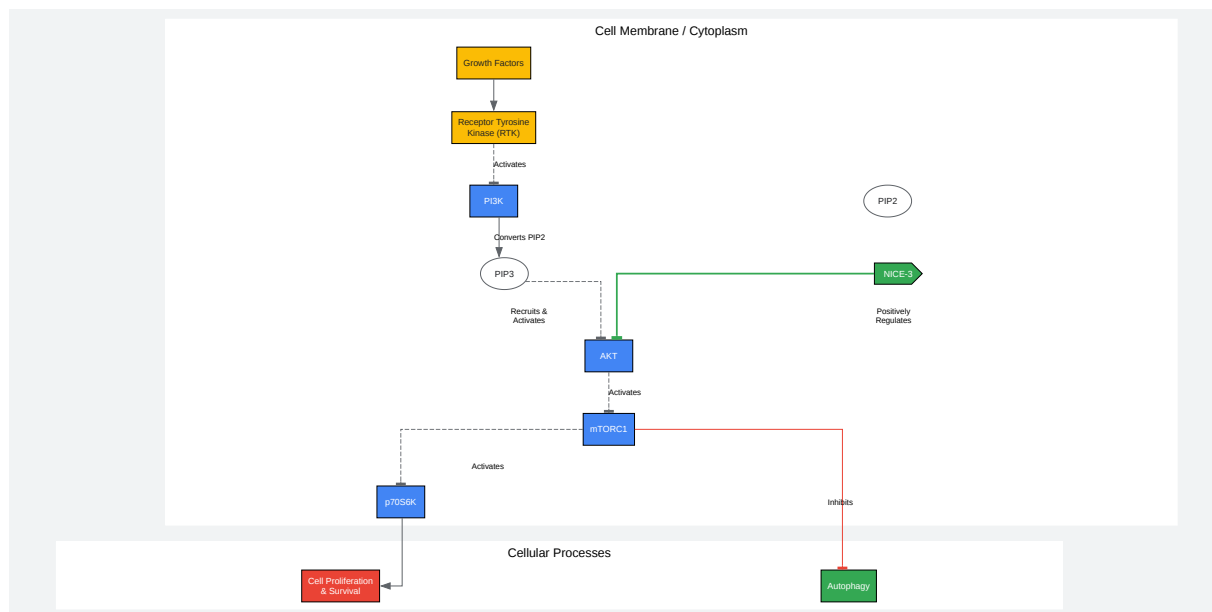
- Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
  - Quantify the band intensities using densitometry software (e.g., ImageJ).
  - Normalize the intensity of target proteins to the loading control. For phosphoproteins, calculate the ratio of the phosphorylated form to the total protein form to determine the change in pathway activation.

## Signaling Pathways and Workflows

### NICE-3 Associated Signaling Pathway

In lung adenocarcinoma cells, NICE-3 has been shown to be a positive regulator of the AKT/mTORC1 signaling pathway. Knockdown of NICE-3 inhibits the phosphorylation of AKT and its downstream target p70S6K, which in turn enhances autophagy and arrests the cell cycle.<sup>[2]</sup>



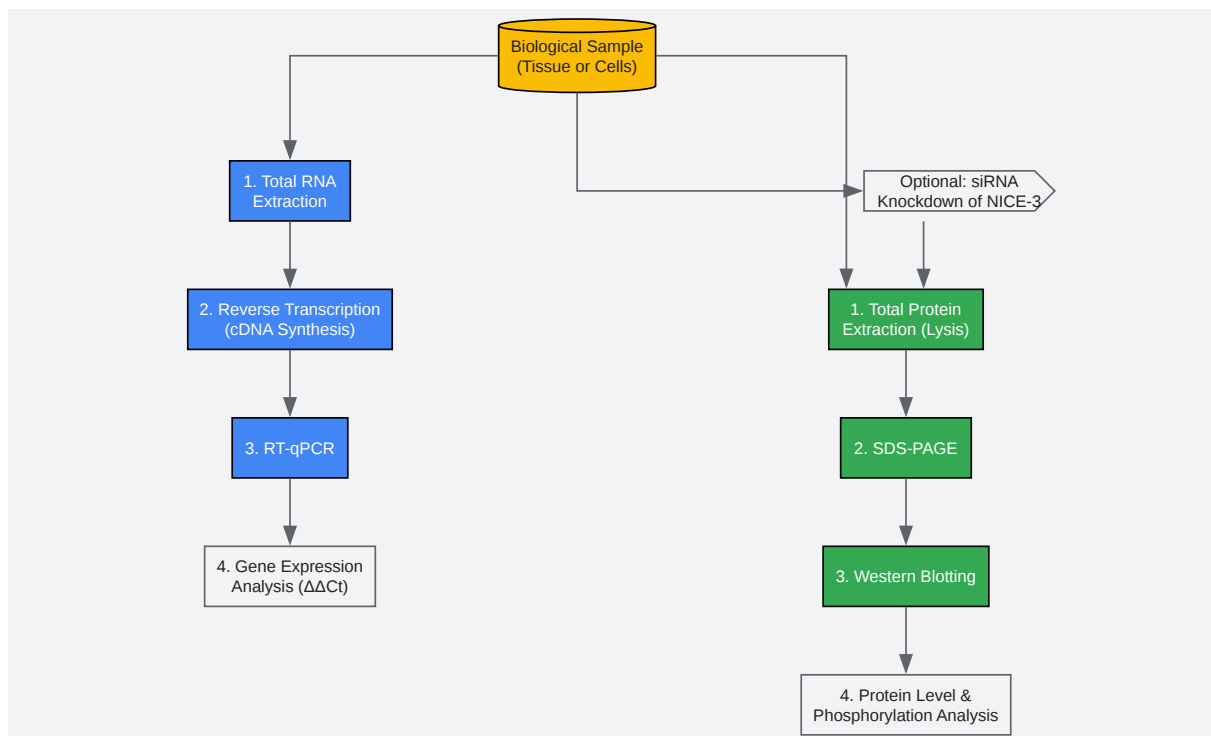


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Caption: The NICE-3-regulated AKT/mTORC1 signaling pathway.

## Experimental Workflow for NICE-3 Analysis

The following diagram illustrates a typical workflow for investigating the expression and function of the NICE-3 gene.



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Caption: A generalized workflow for NICE-3 gene and protein analysis.

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